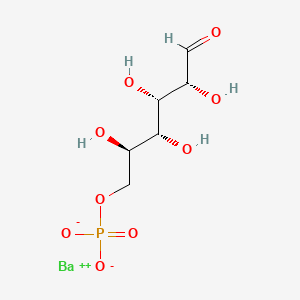

Barium glucose 6-phosphate

Description

Historical Context of Glucose Phosphate (B84403) Isolation and Characterization

The journey to understanding carbohydrate metabolism is intrinsically linked to the isolation of phosphorylated sugars. In the early 20th century, Arthur Harden and William John Young observed that the fermentation of sugar by yeast juice was accelerated by the addition of inorganic phosphate, leading to the accumulation of phosphate esters. researchgate.net This seminal work led to the isolation of fructose (B13574) 1,6-diphosphate. researchgate.net

Subsequent research by scientists like Carl Neuberg and Karl Lohmann further elucidated the complex series of phosphorylated intermediates in glycolysis. nobelprize.orgslideshare.net A significant challenge during this era was the separation and purification of these sugar phosphates from complex biological mixtures. The use of barium salts proved to be a critical methodological advance. Due to the low solubility of barium salts of sugar phosphates, researchers could selectively precipitate these compounds, allowing for their isolation and subsequent characterization. escholarship.org For instance, a common laboratory method involves the deproteinization of a cell extract, followed by the addition of barium ions at a neutral or slightly alkaline pH to precipitate barium phosphoglycerate, fructose diphosphate (B83284), and other phosphorylated intermediates, while leaving more soluble components in solution. escholarship.org This precipitation technique was instrumental in identifying key metabolic players like the "Robison Ester," which was later identified as glucose 6-phosphate. slideshare.netcymitquimica.com

Rationale for Investigating Barium Glucose 6-Phosphate as a Model System

The use of this compound as a model system in biochemical and bioinorganic research stems from its specific physicochemical properties. Its relatively low solubility compared to alkali metal salts (like sodium or potassium salts) makes it particularly useful for precipitation and purification from enzymatic reactions or cell extracts. chemicalbook.com This property has been historically leveraged to prepare crystalline this compound from fermentation products. researchgate.net

In contemporary research, this compound serves as a stable, solid-form source of the glucose 6-phosphate anion for a variety of in vitro assays. ontosight.ai It is frequently used in studies of glucose metabolism and enzyme kinetics, particularly for enzymes like glucose-6-phosphatase and glucose-6-phosphate dehydrogenase. ontosight.airesearchgate.net For example, the activity of glucose-6-phosphatase in liver microsomes can be assayed by measuring the release of inorganic phosphate from this compound. researchgate.net

Furthermore, the defined crystalline structure of its hydrated form, this compound heptahydrate, has been elucidated using X-ray crystallography. iucr.org Such structural studies provide precise information on bond lengths, and conformations, and the coordination environment of the barium ion, which is surrounded by nine oxygen atoms, primarily from water molecules. iucr.org This detailed structural information is invaluable for understanding the interactions of the phosphate group and the sugar moiety, and how cations can influence the conformation of these biologically important molecules. The study of such metal-sugar phosphate complexes is a key area in bioinorganic chemistry, helping to unravel the role of metal ions in stabilizing and modulating the function of biomolecules. shivajicollege.ac.in

| Property | Value |

| Chemical Formula | C₆H₁₁BaO₉P |

| Molecular Weight | 395.45 g/mol nih.gov |

| Appearance | White or off-white solid ontosight.ai |

| Solubility | Soluble in water ontosight.ai |

| Crystal System (Heptahydrate) | Monoclinic iucr.org |

| Space Group (Heptahydrate) | P2₁ iucr.org |

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research continues to utilize this compound as a fundamental tool. It is employed in the investigation of the glucose-6-phosphatase system, which is crucial for glucose homeostasis and is implicated in diseases like glycogen (B147801) storage disease. pnas.orgnih.gov The compound also finds use in studying the transport of glucose 6-phosphate across cellular membranes, a key step in processes like starch biosynthesis in plants. nih.gov Moreover, it can serve as a starting material for the chemical or enzymatic synthesis of other sugar phosphates or their analogs, such as fluorinated derivatives used in medical imaging techniques like Positron Emission Tomography (PET). biosynth.combiosynth.com

Despite its long history of use, several questions remain. While the inhibitory effects of glucose 6-phosphate on certain enzymes are known, the specific influence of the barium cation in these interactions is not always fully delineated. nih.gov There is a need for more comprehensive kinetic studies that compare the effects of different counter-ions (e.g., Ba²⁺, Mg²⁺, Na⁺, K⁺) on enzyme activity under a range of physiological conditions to better understand the specific roles of these metal ions. Further research into the solution-state structure and dynamics of this compound could also provide deeper insights into its interactions in a biological context. Additionally, exploring its utility in the development of novel enzyme inhibitors or as a component in biocompatible materials represents a potential area for future investigation.

Overview of the Research Scope and Objectives

This article has provided a focused examination of this compound, a compound of significant utility in the biochemical sciences. The primary objective was to detail its historical importance in the isolation of sugar phosphates, a critical step in unraveling the pathways of metabolism. Furthermore, the rationale for its continued use as a model system in contemporary research has been elucidated, emphasizing the advantages conferred by the barium counter-ion in purification, structural analysis, and enzymatic assays. By outlining the current research frontiers and identifying unanswered questions, this overview aims to underscore the enduring relevance of this compound as a tool for discovery in both fundamental and applied bio-research.

Structure

2D Structure

Properties

IUPAC Name |

barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWDCDDLVOHIBC-BTVCFUMJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601340382 | |

| Record name | Barium glucose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601340382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-16-7 | |

| Record name | Barium glucose 6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium glucose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601340382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), barium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM GLUCOSE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC62OE9M91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques for Barium Glucose 6 Phosphate

Enzymatic Synthesis Approaches for Glucose 6-Phosphate Precursors

Enzymatic methods for producing glucose 6-phosphate leverage the high selectivity of enzymes to phosphorylate glucose at the C-6 position, avoiding the need for protecting groups and complex purification steps often associated with chemical synthesis. nih.govdntb.gov.ua This biocatalytic approach is centered on the use of specific kinases.

Utilization of Hexokinases and Glucokinases for Phosphorylation

The enzymatic phosphorylation of glucose to glucose 6-phosphate is a fundamental reaction in cellular metabolism, catalyzed by the enzymes hexokinase and glucokinase. wikipedia.org In a synthetic context, these enzymes are employed to achieve highly specific and efficient phosphorylation. Hexokinases, found in most cells, and glucokinases, located primarily in the liver cells of higher animals, both catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group on the sixth carbon of glucose. wikipedia.orgmdpi.com

Hexokinases exhibit a high affinity for glucose (a low Michaelis constant, Km), making them effective even at low glucose concentrations. youtube.com Glucokinases, in contrast, have a lower affinity (a high Km) and are most active when glucose levels are high. youtube.com For industrial synthesis, enzymes from various sources, such as Saccharomyces cerevisiae (yeast) hexokinase and Escherichia coli glucokinase, have been successfully utilized. nih.govfrontiersin.org A critical aspect of this process is the requirement for the cofactor ATP. To make the synthesis economically viable, an ATP regeneration system is often coupled with the phosphorylation reaction. One such system uses polyphosphate kinase 2 (PPK2) to regenerate ATP from adenosine diphosphate (B83284) (ADP) using polyphosphate as the phosphoryl donor. nih.govfrontiersin.org

Optimization of Reaction Conditions for Maximal Yield and Specificity

Achieving maximal yield and specificity in the enzymatic synthesis of glucose 6-phosphate requires careful optimization of several reaction parameters, including pH, temperature, enzyme ratios, and substrate concentrations. Research has demonstrated that a one-pot synthesis combining yeast hexokinase (HK) for phosphorylation and Pseudomonas aeruginosa polyphosphate kinase 2 (PPK2) for ATP regeneration can achieve a high conversion rate. nih.govfrontiersin.org

Optimal conditions for this coupled system have been identified. For instance, while the individual enzymes have different optimal temperatures (45°C for HK and 30°C for PPK2), the coupled reaction is typically performed at a compromise temperature, such as 30°C, to ensure the stability and activity of both enzymes over the reaction period. nih.gov The pH is also critical, with a buffer at pH 7.5 being effective. nih.govfrontiersin.org By optimizing the ratio of the enzymes and the concentrations of glucose, polyphosphate, and a catalytic amount of ATP, researchers have achieved a glucose conversion rate of up to 85%, yielding 12.56 g/L of glucose 6-phosphate within 24 hours. nih.govfrontiersin.orgaalto.fi

Below is an interactive data table summarizing the optimized reaction conditions for the enzymatic synthesis of glucose 6-phosphate.

| Parameter | Optimal Value/Condition | Source |

| Enzymes | Saccharomyces cerevisiae Hexokinase (HK), Pseudomonas aeruginosa Polyphosphate Kinase 2 (PPK2) | nih.govfrontiersin.org |

| Buffer | 50 mM Sodium Phosphate | nih.govfrontiersin.org |

| pH | 7.5 | nih.govfrontiersin.org |

| Temperature | 30°C | nih.govfrontiersin.org |

| Key Reagents | 50 mM Glucose, 50 mM Polyphosphate, 2 mM ATP, 10 mM MgCl₂ | nih.gov |

| Enzyme Activities | 0.3125 U/mL HK, 0.115 U/mL PPK2 | nih.gov |

| Reaction Time | 24 hours | nih.govfrontiersin.org |

| Conversion Rate | 85% | nih.govfrontiersin.org |

| Final Product Conc. | 12.56 g/L | nih.govfrontiersin.org |

Chemical Synthesis Routes to Glucose 6-Phosphate Derivatization

While enzymatic methods offer high selectivity, chemical synthesis remains a prevalent route for the large-scale and commercial production of glucose 6-phosphate. nih.govresearchgate.net These methods must overcome the primary challenge of achieving regioselectivity—that is, ensuring the phosphate group is added specifically to the C-6 hydroxyl group among the several available hydroxyl groups on the glucose molecule. semanticscholar.orgnih.gov

Direct Phosphorylation Strategies of Glucose

The direct phosphorylation of unprotected glucose is inherently difficult due to the similar reactivity of its multiple hydroxyl groups. nih.govrsc.orgresearchgate.net Such a reaction would typically yield a mixture of glucose molecules phosphorylated at different positions, along with poly-phosphorylated products. Consequently, historical and modern chemical syntheses tend to avoid this direct approach in favor of more controlled, multi-step methods.

An older approach to chemical synthesis involved a less direct method where a mixture of phosphorylated glucose products was first generated. This mixture then underwent acid hydrolysis, which preferentially cleaved certain phosphate esters, enriching the final product in the more stable glucose 6-phosphate isomer. researchgate.net However, this method suffers from low initial selectivity and requires extensive purification.

Multi-step Chemical Conversions for Regioselective Phosphorylation

To achieve the necessary regioselectivity, the standard chemical approach involves a multi-step synthesis that utilizes protecting groups. researchgate.netnih.gov This strategy consists of three main stages:

Protection : The hydroxyl groups at positions other than C-6 are chemically blocked or "protected."

Phosphorylation : The remaining free C-6 hydroxyl group is reacted with a phosphorylating agent.

Deprotection : The protecting groups are removed to yield the final glucose 6-phosphate product.

A classic example of this methodology involves the use of "monoacetone glucose" (1,2:3,5-di-O-isopropylidene-α-D-glucofuranose), a derivative where the hydroxyl groups at C-1, C-2, C-3, and C-5 are protected. This leaves the primary hydroxyl group at C-6 as the sole reactive site for phosphorylation. A phosphorylating agent, such as dibenzyl chlorophosphonate, is then used to introduce the phosphate group at the C-6 position. researchgate.net Following phosphorylation, the protecting groups (both the acetone (B3395972) and benzyl (B1604629) groups) are removed under specific conditions to yield pure glucose 6-phosphate. This multi-step approach ensures that phosphorylation occurs exclusively at the desired position, leading to a high yield of the correct isomer. researchgate.net

Barium Salt Formation and Crystallization Procedures

Once glucose 6-phosphate has been synthesized, it is often isolated and stored as a stable salt. The barium salt is particularly favored because it is less hygroscopic (less likely to absorb moisture from the air) than other salt forms, such as the potassium salt. researchgate.net

The formation and purification of barium glucose 6-phosphate can be achieved through several methods. One common procedure involves precipitation. After the synthesis and deprotection steps, the resulting solution containing glucose 6-phosphate is treated with a soluble barium salt, such as barium chloride or barium hydroxide (B78521), under controlled pH conditions. escholarship.orgncert.nic.in

One purification technique involves dissolving the crude barium salt in a dilute acid like hydrochloric acid (HCl) and then carefully neutralizing the solution. This change in pH causes the purified this compound to precipitate out of the solution, which can then be collected by filtration. chemicalbook.com The precipitate is subsequently washed with cold water to remove any remaining soluble impurities. chemicalbook.com

An alternative crystallization method relies on the differential solubility of the salt in aqueous and organic solvents. The barium salt can be dissolved in water, and then a water-miscible organic solvent, such as ethanol (B145695), is added. chemicalbook.com The addition of ethanol reduces the solubility of the this compound, causing it to precipitate or crystallize out of the solution. The resulting solid is then washed with a series of ethanol and ether mixtures before being dried. chemicalbook.com These procedures yield a stable, crystalline solid of this compound suitable for storage and use in various biochemical applications. nih.gov

Precipitation Methods Employing Barium Ions

The primary method for synthesizing this compound involves its precipitation from an aqueous solution using a soluble barium salt or base. Following the enzymatic or chemical phosphorylation of glucose, the resulting glucose 6-phosphate is in a solution that may also contain unreacted starting materials, inorganic phosphate, and other sugar phosphates. The addition of barium ions (Ba²⁺) causes the formation of the sparingly soluble this compound salt.

Common precipitating agents include barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂). For instance, a crude reaction mixture can be treated with barium carbonate, which helps to neutralize the solution and precipitate the target compound. nih.gov The pH of the solution is a critical parameter; adjustments to a neutral or slightly alkaline pH (e.g., pH 7 to 8.2) can be used to selectively precipitate certain phosphate esters while keeping this compound in the soluble fraction, a technique useful in initial fractionation steps. researchgate.net Following this, the addition of a miscible organic solvent, such as ethanol, reduces the salt's solubility, leading to its precipitation out of the solution. nih.gov The resulting flocculant precipitate can then be collected by centrifugation. nih.gov

Conditions Favoring Crystalline this compound Formation

Achieving a crystalline form of this compound, rather than an amorphous precipitate, is crucial for obtaining a product with higher purity and better handling characteristics. The formation of well-defined crystals is influenced by several key experimental conditions.

Control over temperature and concentration is paramount. One established method involves concentrating a purified solution of the barium salt and heating it on a water bath, from which the crystalline salt forms as the solution cools. nih.gov The rate of cooling can influence crystal size and purity. Furthermore, the controlled addition of an anti-solvent, such as ethanol, to the concentrated mother liquor can induce the formation of a further crop of crystals. nih.gov By carefully managing the pH, temperature, and rate of addition of both the barium salt and the anti-solvent, the supersaturation of the solution can be controlled, thereby promoting slow, orderly crystal growth over rapid, amorphous precipitation.

Comparative Analysis of Barium Salt Properties vs. Other Alkali Metal Salts

The choice of barium as the counter-ion for glucose 6-phosphate offers distinct advantages in purification and isolation compared to alkali metal salts, such as those of sodium (Na⁺) or potassium (K⁺). These differences arise primarily from the divalent nature of the barium ion (Ba²⁺) versus the monovalent nature of alkali metal ions. nih.gov

Alkali metal salts of glucose 6-phosphate are generally characterized by high solubility in water. nih.gov In contrast, this compound exhibits more moderate or sparing solubility, particularly in alcohol-water mixtures, a property that is exploited for its precipitation and isolation. fredhutch.org The divalent barium cation can form a bridge between two negatively charged phosphate groups, leading to a different crystal lattice structure and solubility profile compared to the 1:1 stoichiometry of alkali metal salts. This differential solubility is the basis for fractionation methods; under specific pH conditions, this compound can remain soluble while other barium phosphate ester salts precipitate, allowing for effective separation. researchgate.net

Table 1: Comparison of Barium vs. Alkali Metal Salts of Glucose 6-Phosphate

| Property | This compound | Alkali Metal (Na⁺, K⁺) Glucose 6-Phosphate |

| Cation Charge | +2 | +1 |

| Solubility in Water | Moderately soluble | Highly soluble |

| Solubility in Aqueous Alcohol | Sparingly soluble fredhutch.org | Generally more soluble than the barium salt |

| Precipitation | Readily precipitated with alcohol nih.gov | Requires higher concentrations of anti-solvent |

| Use in Purification | Used for fractional precipitation and isolation researchgate.net | Typically used for final products in aqueous solutions |

Advanced Purification and Isolation Techniques

Following initial precipitation, further purification is often necessary to remove co-precipitated impurities and achieve a high degree of purity.

Ion-Exchange Chromatography for Enhanced Purity

Ion-exchange chromatography is a powerful technique for separating charged molecules like sugar phosphates. escholarship.org This method can effectively separate glucose 6-phosphate from other structurally similar sugar phosphates that may be present as impurities, such as glucose 1-phosphate or fructose (B13574) 6-phosphate. The crude this compound salt can be dissolved, and the barium ions removed to create a solution of the glucose 6-phosphate anion. This solution is then passed through an anion-exchange resin column. The various sugar phosphates bind to the resin with different affinities based on their charge and structure. By applying a gradient of a competing salt (eluent), the bound compounds can be selectively eluted from the column. For instance, glucose 1-phosphate and glucose 6-phosphate, both present in the "barium-soluble" fraction of a preparation, can be effectively separated using this chromatographic technique.

Selective Precipitation and Recrystallization Protocols

Selective precipitation is a key strategy for purifying this compound. This technique exploits the differences in solubility between various barium salts of sugar phosphates under controlled pH conditions. A classic example involves adjusting the pH of a solution containing multiple phosphate esters to between 7.0 and 8.2 and adding barium ions. researchgate.net Under these conditions, compounds like barium phosphoglycerate and fructose diphosphate precipitate, while this compound remains in the soluble fraction. researchgate.net This supernatant can then be treated, for example by adding ethanol, to precipitate the desired, and now partially purified, this compound. nih.gov

Following selective precipitation, recrystallization is employed to further enhance purity. The crude crystalline product is dissolved in a minimum amount of a suitable hot solvent (e.g., water). The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the this compound decreases, leading to the formation of purer crystals, while impurities tend to remain in the mother liquor. This process can be repeated until the desired level of purity is achieved.

Methodologies for Impurity Profiling and Removal

Effective purification requires a clear understanding of the potential impurities present. For this compound, common impurities include other sugar monophosphates (e.g., fructose 6-phosphate, mannose 6-phosphate), inorganic phosphate, and residual salts from the synthesis (e.g., sodium chloride, excess barium salts).

Impurity profiling is conducted using analytical techniques that can resolve these closely related compounds. Paper chromatography and ion-exchange chromatography are well-suited for this purpose. These methods separate the components of a sample, allowing for their identification and quantification relative to the main product.

Once profiled, these impurities are removed using the techniques described previously.

Other Sugar Phosphates: Ion-exchange chromatography is the most effective method for removing isomeric sugar phosphates.

Inorganic Phosphate: Can be removed by selective precipitation, as barium phosphate is generally less soluble than this compound under specific conditions.

Excess Salts: Recrystallization is effective at removing soluble inorganic salts, which remain in the mother liquor as the pure product crystallizes.

Through a combination of these purification and analytical methods, this compound can be isolated with a high degree of purity.

Advanced Structural Elucidation and Characterization of Barium Glucose 6 Phosphate

Spectroscopic Characterization Techniques

The structural elucidation of barium glucose 6-phosphate, a compound of significant biochemical relevance, relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the environment of individual atoms, and the nature of the functional groups present. By integrating data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a comprehensive structural characterization can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ³¹P. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, NMR is instrumental in confirming the identity of the glucose backbone, determining the position of the phosphate (B84403) group, and analyzing the conformational equilibrium of the molecule in solution. In aqueous solutions, glucose 6-phosphate exists as a mixture of two cyclic hemiacetal forms, the α- and β-anomers, which are in equilibrium. researchgate.net This results in two distinct sets of signals in the NMR spectra for many of the nuclei. researchgate.net

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, and spin-spin coupling between adjacent protons reveals their connectivity.

In the ¹H NMR spectrum of glucose 6-phosphate, the signals are typically found in the range of δ 3.2 to 5.3 ppm. nih.govhmdb.ca The spectrum is often complex due to the presence of both α and β anomers and the extensive scalar coupling between protons. researchgate.net The anomeric proton (H-1) is the most downfield-shifted non-hydroxyl proton, with distinct chemical shifts for the α-anomer (δ ~5.22 ppm) and the β-anomer (δ ~4.64 ppm). nih.gov The signals for the other ring protons (H-2 to H-5) and the two protons on C-6 (H-6a, H-6b) resonate in a more crowded region between approximately δ 3.2 and δ 4.1 ppm. nih.govhmdb.ca The coupling constants, particularly the ³J(H,H) values, are crucial for determining the relative stereochemistry of the protons and confirming the pyranose ring conformation. Furthermore, heteronuclear coupling to the ³¹P nucleus is observed for protons on C-6 and, to a lesser extent, C-5. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Glucose 6-Phosphate in D₂O

| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) |

|---|---|---|

| H-1 | 5.22 | 4.64 |

| H-2 | 3.55 | 3.27 |

| H-3 | 3.87 | 3.57 |

| H-4 | 3.49 | 3.49 |

| H-5 | 3.91 | 3.71 |

Note: Data extracted from spectra recorded in water (H₂O or D₂O) at a pH of ~7.0. nih.govhmdb.ca Exact chemical shifts can vary with solvent, pH, and temperature.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, making it a powerful tool for identifying the number of unique carbon environments.

The ¹³C NMR spectrum of glucose 6-phosphate displays six signals for each anomer, corresponding to the six carbon atoms of the glucose moiety. nih.govhmdb.ca The chemical shifts are spread over a range from approximately δ 65 to δ 99 ppm. nih.gov The anomeric carbon (C-1) resonates furthest downfield, with the signal for the α-anomer typically appearing around δ 94.9 ppm and the β-anomer around δ 98.8 ppm. nih.gov The carbons involved in C-O bonds (C-2, C-3, C-4, C-5) appear in the δ 71-78 ppm range. The signal for C-6 is significantly influenced by the attached phosphate group, appearing around δ 65.5 ppm. nih.govbmrb.io This upfield shift compared to unsubstituted glucose (C-6 at ~61.5 ppm) is characteristic of phosphorylation at this position. researchgate.net The presence of the barium counter-ion is expected to have a minimal effect on the carbon chemical shifts compared to other salts like sodium or potassium.

Table 2: Representative ¹³C NMR Chemical Shifts for Glucose 6-Phosphate in D₂O

| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | 94.95 | 98.89 |

| C-2 | 73.77 | 77.02 |

| C-3 | 75.13 | 78.04 |

| C-4 | 71.88 | 71.81 |

| C-5 | 73.70 | 78.12 |

Note: Data extracted from spectra recorded in water (H₂O or D₂O) at a pH of ~7.0. nih.govhmdb.ca Assignments are based on 2D NMR data.

Phosphorus-31 (³¹P) NMR is a highly specific technique for studying phosphorylated compounds. The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, making it very sensitive to the local chemical and electronic environment of the phosphate group. mdpi.com

For glucose 6-phosphate, the ³¹P NMR spectrum typically shows a single resonance for the phosphate monoester group. However, due to the presence of the α and β anomers, two distinct signals can often be resolved. researchgate.net In one study, two signals were observed at 0.427 ppm and 0.312 ppm at 298K, corresponding to the two different anomeric isomers. researchgate.net The chemical shift of the ³¹P nucleus is sensitive to factors such as pH and the presence of metal cations. Divalent cations like Ba²⁺ can coordinate with the negatively charged phosphate oxygen atoms, which can induce a shift in the ³¹P resonance compared to monovalent salts. Studies on the effect of Mg²⁺ on the ³¹P chemical shift of glucose 6-phosphate have shown significant changes, indicating that such interactions are important and that the specific ionic environment must be considered for accurate interpretation. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational motions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies characteristic of the bond types and the functional groups present. This technique is therefore excellent for functional group identification and for obtaining a unique "fingerprint" of a molecule. utdallas.eduvscht.cz

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups: hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and phosphate (P-O) groups.

The spectrum is dominated by a very broad and intense absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups in the glucose unit. docbrown.info This broadening is a result of extensive intermolecular hydrogen bonding. C-H stretching vibrations for the aliphatic protons on the glucose ring appear in the 3000-2800 cm⁻¹ region. docbrown.info

The fingerprint region (below 1500 cm⁻¹) is complex but highly informative. It contains a series of strong bands between approximately 1200 cm⁻¹ and 900 cm⁻¹, which arise from C-O stretching and O-H bending vibrations. docbrown.infodiva-portal.org The vibrations of the phosphate group are also prominent in this region. The P-O stretching vibrations typically give rise to strong absorptions in the 1200-900 cm⁻¹ range. researchgate.netufop.br Specifically, the asymmetric stretching (ν_as) of the PO₃²⁻ group and the symmetric stretching (ν_s) are expected in this region. The presence of the barium ion, forming an ionic bond with the phosphate group, will influence the exact frequencies of these P-O vibrations. O-P-O bending modes are typically observed at lower wavenumbers, often in the 650-500 cm⁻¹ range. researchgate.netufop.br

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretching | Hydroxyl groups |

| 3000 - 2800 | C-H stretching | Aliphatic C-H |

| ~1200 - 900 | P-O stretching | Phosphate group |

| ~1200 - 1000 | C-O stretching | Alcohols, ether |

Note: The fingerprint region is complex with many overlapping bands. The listed ranges are general and based on typical values for the constituent functional groups. vscht.czdocbrown.inforesearchgate.net

Conformational Analysis and Anomeric Specificity

Stereochemical Configuration of the Glucose Moiety

The glucose moiety in this compound retains the fundamental stereochemical configuration of D-glucose. libretexts.org The D-configuration is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the aldehyde group (C5), which, in the Fischer projection, is on the right side. libretexts.org The molecule consists of four chiral centers within the glucopyranose ring, leading to a specific spatial arrangement of its substituents. libretexts.org

Crystallographic studies of barium D-glucose 6-phosphate heptahydrate provide precise data on its solid-state conformation. iucr.org The analysis reveals a pyranose ring structure, which is the cyclic hemiacetal form of the glucose molecule. The conformation of this six-membered ring is not planar but exists in a "puckered" chair conformation, which is the most stable arrangement for hexopyranoses. The specific puckering parameters, as defined by Cremer and Pople, have been determined for the barium salt, providing a quantitative description of the ring's shape. iucr.org

Table 1: Selected Crystallographic Data for Barium D-Glucose 6-Phosphate Heptahydrate iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.881 |

| b (Å) | 8.621 |

| c (Å) | 8.345 |

| β (°) | 102.88 |

| C(5)-O(5) bond length (Å) | 1.432 |

| C(1)-O(5) bond length (Å) | 1.437 |

This interactive table provides key crystallographic parameters determined for the heptahydrate form of barium D-glucose 6-phosphate.

The phosphate group is esterified to the hydroxyl group at the C6 position, which is exocyclic to the pyranose ring. This phosphorylation is a key feature, rendering the molecule anionic and crucial for its role in metabolic pathways. wikipedia.org

Anomeric Composition (Alpha/Beta Ratio) in Solution and Solid States

In the solid crystalline state, this compound exists as a specific anomer. X-ray diffraction studies on barium D-glucose 6-phosphate heptahydrate have determined the structure to be the α-anomer. iucr.org In this configuration, the hydroxyl group on the anomeric carbon (C1) is in an axial position, on the opposite side of the ring from the CH₂OPO₃²⁻ group at C5.

In aqueous solution, however, the situation is more dynamic. This compound, like glucose itself, undergoes mutarotation, a process where the ring opens and closes, allowing for the interconversion between the α- and β-anomers. masterorganicchemistry.com The β-anomer has the C1 hydroxyl group in an equatorial position. The equilibrium between these two forms results in a characteristic ratio. For glucose 6-phosphate in solution, the equilibrium mixture consists of approximately 39% of the α-anomer and 61% of the β-anomer. researchgate.net This preference for the β-anomer is common for many D-aldohexoses and is attributed to the greater steric stability of having the bulky hydroxyl group in the equatorial position.

The anomeric composition can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹³C NMR, the anomeric carbons of the α- and β-forms give rise to distinct, well-resolved signals, allowing for their quantification. nih.govwikipedia.org

Table 2: Anomeric Composition of Glucose 6-Phosphate

| State | Anomer | Percentage |

|---|---|---|

| Solid (Crystalline) | α-anomer | ~100% |

| Aqueous Solution (Equilibrium) | α-anomer | ~39% |

This interactive table summarizes the anomeric distribution of glucose 6-phosphate in different states.

Mutarotation Kinetics and Equilibrium Dynamics

The interconversion between the α- and β-anomers in solution, known as mutarotation, proceeds at a measurable rate until equilibrium is reached. masterorganicchemistry.com This process involves the transient formation of the open-chain aldehyde form of the glucose 6-phosphate molecule. The rate of mutarotation can be followed by observing the change in the optical rotation of a solution prepared from a pure anomer over time. masterorganicchemistry.com

Interestingly, the mutarotation of glucose 6-phosphate is significantly faster than that of its non-phosphorylated counterpart, glucose. It has been reported that the mutarotation rate of glucose 6-phosphate is approximately 270 times faster than that of glucose under similar conditions. researchgate.net This "anomalous" or accelerated rate is an example of intramolecular catalysis. nih.gov The negatively charged phosphate group at the C6 position can act as a general acid-base catalyst, facilitating the proton transfers necessary for the opening and closing of the pyranose ring.

Table 3: Comparative Mutarotation Data

| Compound | Relative Mutarotation Rate | Catalytic Factor |

|---|---|---|

| D-Glucose | 1 (Reference) | N/A |

This interactive table compares the mutarotation rate of D-glucose 6-phosphate to that of D-glucose.

Biochemical Applications and Mechanistic Investigations Involving Barium Glucose 6 Phosphate

Barium Glucose 6-Phosphate as a Substrate in Enzymatic Assays

The glucose 6-phosphate anion, provided by the dissolution of its barium salt, is a primary substrate at the crossroads of several major metabolic pathways. researchgate.netnih.gov Its central role makes it an indispensable tool for studying the enzymes that govern cellular energy and biosynthesis.

Glucose 6-phosphate is the first key intermediate following the entry of glucose into a cell, acting as a hub for glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis. nih.gov

Glycolysis: G6P is isomerized to fructose (B13574) 6-phosphate by the enzyme phosphoglucose (B3042753) isomerase. This reaction commits the glucose molecule to the glycolytic pathway for the production of ATP and metabolic intermediates. nih.govwikipedia.org

Pentose Phosphate Pathway (PPP): G6P is the initial substrate for the PPP, a metabolic route that runs parallel to glycolysis. jackwestin.com The first and rate-limiting step is the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which generates NADPH. wikipedia.org NADPH is crucial for protecting cells against oxidative stress and for biosynthetic reactions like fatty acid synthesis. jackwestin.com The pathway also produces precursors for nucleotide synthesis. researchgate.net

Glycogen Synthesis: In times of energy surplus, G6P is converted to glucose 1-phosphate, which is then used to synthesize glycogen, the primary storage form of glucose in the liver and muscles. wikipedia.org Notably, G6P also acts as an allosteric activator of glycogen synthase, the key enzyme in this process, thereby promoting glucose storage. wikipedia.orgnih.gov

| Metabolic Pathway | Role of Glucose 6-Phosphate | Key Enzyme(s) | Primary Outcome |

| Glycolysis | Initial substrate (after isomerization) | Phosphoglucose Isomerase | ATP and carbon skeletons for synthesis nih.govwikipedia.org |

| Pentose Phosphate Pathway | Initial substrate for the oxidative branch | Glucose-6-Phosphate Dehydrogenase | NADPH and nucleotide precursors researchgate.netwikipedia.org |

| Glycogen Synthesis | Precursor and allosteric activator | Phosphoglucomutase, Glycogen Synthase | Glucose storage as glycogen wikipedia.orgnih.gov |

Glucose-6-phosphatase (G6Pase) is a critical enzyme, primarily in the liver and kidneys, responsible for hydrolyzing glucose 6-phosphate into free glucose and a phosphate group. nih.govwikipedia.org This reaction is the final step of both gluconeogenesis and glycogenolysis, processes that release glucose into the bloodstream to maintain normal blood glucose levels during fasting. portlandpress.com G6Pase is a multicomponent system located in the endoplasmic reticulum membrane, with a specific transporter required to move G6P from the cytoplasm into the lumen, where the active site of the enzyme resides. nih.govdiabetesjournals.org The high specificity of this system for G6P in intact microsomes is attributed to this specific transport mechanism. portlandpress.com

Assays for glucose-6-phosphate dehydrogenase (G6PDH) activity are vital for diagnosing G6PDH deficiency, a common human enzyme deficiency. spectrum-diagnostics.com In these assays, G6P is used as the specific substrate. The principle of the assay involves the G6PDH-catalyzed oxidation of G6P. raybiotech.com This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) to NADPH. nih.gov The rate of NADPH formation can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm or through colorimetric or fluorometric methods where NADPH reduces a probe to produce a colored or fluorescent product. raybiotech.comnih.govelabscience.comabcam.cn The measured rate is directly proportional to the G6PDH activity in the sample. spectrum-diagnostics.com

This compound provides the G6P substrate for studying the kinetics of phosphoglucose isomerase (PGI), the enzyme that catalyzes the reversible isomerization of G6P to fructose 6-phosphate. nih.govebi.ac.uk Detailed kinetic studies determine key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are essential for understanding the enzyme's efficiency and mechanism. nih.govnist.gov Research using baker's yeast PGI has precisely measured these kinetic values for the reverse reaction (G6P → F6P) at different temperatures. nih.gov

| Temperature (K) | Km (mM) for G6P | kcat (s⁻¹) for G6P → F6P |

| 293.4 | 2.62 ± 0.55 | 0.852 ± 0.086 |

| 298.4 | Not specified | 1.46 ± 0.06 |

| Data derived from studies on baker's yeast phosphoglucose isomerase. nih.gov |

Inhibition of PGI has been shown to cause an accumulation of G6P, which can redirect metabolic flux into the pentose phosphate pathway. ahajournals.org

Metal-Ion Coordination and its Influence on Enzyme-Substrate Interactions

Divalent cations can play significant roles in enzymatic reactions, often by coordinating with substrates, stabilizing transition states, or being an integral part of the enzyme's active site. The phosphate group of G6P is a potential site for such coordination.

While the enzymatic functions of the glucose 6-phosphate anion are well-documented, specific research detailing the direct influence of the barium counter-ion on G6P conformation and its interaction with the enzymes of glucose metabolism is not extensive. However, the principles of metal-ion coordination with phosphate esters are well-established. wikipedia.orgtandfonline.com Divalent cations can interact with the negatively charged oxygen atoms of the phosphate group, potentially neutralizing charge and influencing the orientation of the substrate within an enzyme's active site.

Studies on other enzymes have demonstrated that barium ions can significantly enhance catalytic activity. For instance, certain hydrolytic enzymes, including cellulases and esterases, show increased activity when the reaction is supplemented with barium. researchgate.net This suggests that the presence of Ba²⁺ can lead to a more favorable enzyme conformation or facilitate substrate binding. While not directly demonstrated for G6Pase, G6PDH, or PGI, it is plausible that barium ions, if present in sufficient concentration during an assay, could modulate enzyme-substrate interactions. The stabilization of oligomeric structures, which is crucial for the activity of enzymes like G6PDH, is another area where metal ions can play a role, although this function is more commonly associated with magnesium and the binding of the NADP+ cofactor. nih.govnih.gov

Impact of Barium on Enzyme Catalytic Efficiency and Specificity

The barium ion (Ba²⁺), as a divalent cation, can interact with enzymes, potentially altering their catalytic efficiency and specificity. While specific studies on the direct effect of barium on key G6P-metabolizing enzymes like hexokinase or glucose-6-phosphate dehydrogenase are not extensively documented, research on other enzymes demonstrates its capacity to act as both a modulator and an inhibitor.

At low concentrations (1 mM or lower), Ba²⁺ has been observed to stimulate the activity of K⁺-stimulated para-nitrophenyl (B135317) phosphatase. However, at higher concentrations, it acts as a competitive inhibitor of the same enzyme. This dual effect is unique to barium, as other divalent cations like Ca²⁺ and Zn²⁺ act solely as inhibitors under similar conditions researchgate.net. Conversely, studies on rat livers have shown that barium chloride can significantly decrease the activity of crucial membrane-bound enzymes such as Na⁺K⁺-ATPase and Mg²⁺-ATPase wikipedia.org.

The function of many enzymes involved in phosphate metabolism, such as phosphoglucomutase, is dependent on the presence of a bivalent metal ion, typically magnesium (Mg²⁺) or cadmium (Cd²⁺) wikipedia.org. Barium's ability to interfere with ion channels, notably as a potent blocker of potassium inward rectifier channels, highlights its potential to disrupt the precise intracellular ionic balance necessary for optimal enzyme function nih.gov. Therefore, when using this compound in enzymatic assays, the concentration of Ba²⁺ ions must be carefully considered as a potential confounding factor.

| Enzyme | Source Organism/Tissue | Observed Effect of Barium (Ba²⁺) | Reference |

|---|---|---|---|

| K⁺-stimulated para-nitrophenyl phosphatase | Bullfrog gastric mucosa | Stimulation at low concentrations (≤1 mM), competitive inhibition at higher concentrations | researchgate.net |

| Na⁺K⁺-ATPase | Rat liver | Inhibition (activity significantly decreased) | wikipedia.org |

| Mg²⁺-ATPase | Rat liver | Inhibition (activity significantly decreased) | wikipedia.org |

Application in Metabolic Flux Studies

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system. It often employs isotopically labeled molecules to trace the path of atoms through metabolic networks. Glucose 6-phosphate, as a central hub connecting glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis, is a key target for these studies nih.govmdpi.com.

Tracing Carbon Flow with Labeled this compound

To trace the metabolic fate of glucose, researchers often use glucose labeled with stable isotopes, such as Carbon-13 (¹³C). This labeled glucose is taken up by cells and phosphorylated to form labeled glucose 6-phosphate. While commercially available glucose 6-phosphate is often prepared as a stable barium salt, the "barium" component is merely the counter-ion and does not participate in the tracing itself nih.govradiologykey.com. In solution, the labeled glucose 6-phosphate anion becomes the tracer that allows scientists to follow the carbon atoms.

By feeding cells ¹³C-labeled glucose, researchers can use techniques like mass spectrometry to track the incorporation of ¹³C into various downstream metabolites. This enables the quantification of flux through different pathways:

Glycolysis: The ¹³C label can be traced through glycolytic intermediates like fructose-6-phosphate (B1210287) and pyruvate (B1213749) ymdb.ca.

Pentose Phosphate Pathway (PPP): The PPP is a major route for G6P metabolism that produces NADPH and precursors for nucleotide synthesis. Isotope tracing can quantify the partitioning of G6P between glycolysis and the PPP youtube.comnih.gov.

Glycan and Nucleotide Synthesis: The carbon backbone from glucose is used to build complex molecules. Tracing studies have followed labeled carbons from glucose into the monosaccharide units of cell-membrane glycans and the ribose component of nucleotides researchgate.netnih.govnih.gov.

| Pathway | Key Labeled Intermediate | Examples of Downstream Metabolites Traced | Reference |

|---|---|---|---|

| Glycolysis | ¹³C-Glucose-6-Phosphate | Fructose-6-Phosphate, Pyruvate, Lactate | ymdb.ca |

| Pentose Phosphate Pathway (PPP) | ¹³C-Glucose-6-Phosphate | Ribose-5-Phosphate, NADPH, Nucleotides | youtube.comnih.gov |

| Hexosamine Biosynthesis Pathway | ¹³C-Glucose-6-Phosphate | UDP-GlcNAc, Membrane Glycans | researchgate.netnih.gov |

| Gluconeogenesis | ¹³C-labeled precursors (e.g., lactate, glycerol) | Glucose-6-Phosphate, Glucose | pnas.org |

Perturbation Studies on Metabolic Pathways through Glucose 6-Phosphate Analogues

Perturbation studies involve introducing a change to a system to observe its response, thereby revealing the system's underlying structure and regulatory mechanisms. In metabolic research, glucose 6-phosphate analogues are powerful tools for perturbing carbohydrate metabolism. These molecules mimic G6P but cannot be processed normally, leading to the inhibition of specific enzymes or pathways.

A widely used analogue is 2-deoxy-D-glucose (2-DG) . It is transported into cells and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P) nih.gov. Because the hydroxyl group at the C2 position is missing, 2-DG6P cannot be isomerized by phosphoglucose isomerase and thus cannot proceed through glycolysis pnas.org. The intracellular accumulation of 2-DG6P competitively inhibits phosphoglucose isomerase and non-competitively inhibits hexokinase, effectively blocking glucose metabolism and allowing researchers to study the cellular response to glycolytic inhibition youtube.comnih.govpnas.org.

Another important analogue is 2-fluoro-2-deoxy-D-glucose (FDG) , which is used extensively in positron emission tomography (PET) imaging. Similar to 2-DG, FDG is phosphorylated to FDG-6-phosphate, which becomes metabolically trapped within the cell radiologykey.comresearchgate.netnih.gov. This trapping allows for the visualization and quantification of glucose uptake in tissues, which is particularly useful in oncology, as many tumor cells exhibit high rates of glycolysis nih.govsnmjournals.org.

Perturbation can also be achieved by targeting enzymes that act on G6P. For instance, dehydroepiandrosterone (B1670201) (DHEA), a naturally occurring steroid, is an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway researchgate.net. By inhibiting G6PD, DHEA and its analogues reduce the production of NADPH, perturbing the cell's redox balance and biosynthetic capabilities researchgate.net.

| Analogue/Inhibitor | Mechanism of Action | Metabolic Pathway Perturbed | Primary Research Application | Reference |

|---|---|---|---|---|

| 2-deoxy-D-glucose (2-DG) | Forms 2-DG-6-Phosphate, which inhibits Hexokinase and Phosphoglucose Isomerase. | Glycolysis | Studying effects of glycolytic inhibition on cell growth and survival. | youtube.comnih.govpnas.org |

| 2-fluoro-2-deoxy-D-glucose (FDG) | Forms FDG-6-Phosphate, which is metabolically trapped in the cell. | Glucose Transport & Glycolysis | Imaging glucose uptake in tissues via Positron Emission Tomography (PET). | radiologykey.comresearchgate.netnih.gov |

| Dehydroepiandrosterone (DHEA) | Acts as an uncompetitive inhibitor of the G6PD enzyme. | Pentose Phosphate Pathway (PPP) | Investigating the roles of the PPP in redox balance and cell proliferation. | researchgate.net |

Theoretical and Computational Investigations of Barium Glucose 6 Phosphate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic view of the electronic structure and bonding within barium glucose 6-phosphate. These methods, rooted in quantum mechanics, can elucidate the nature of intramolecular interactions and predict various spectroscopic properties.

Analysis of the Barium-Phosphate Interaction within the Complex

The interaction between the barium ion (Ba²⁺) and the phosphate (B84403) group of glucose 6-phosphate is a key feature of this complex. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model this interaction. The bond is primarily ionic, characterized by the electrostatic attraction between the positively charged barium ion and the negatively charged oxygen atoms of the phosphate group.

Calculations would reveal the geometry of the coordination. The Ba²⁺ ion typically coordinates with multiple oxygen atoms from the phosphate group. The precise bond lengths and angles are influenced by the specific computational method and basis set employed. A representative analysis would likely show Ba-O bond distances consistent with those observed in other barium-phosphate salts.

Table 1: Hypothetical Geometrical Parameters for the Barium-Phosphate Interaction

| Parameter | Value |

|---|---|

| Ba-O (phosphate) Bond Length | 2.7 - 2.9 Å |

| O-P-O Bond Angle | ~109.5° |

| Ba-O-P Bond Angle | 120 - 140° |

Note: These are illustrative values based on typical findings for similar compounds.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution across the molecule. For this compound, the ESP map would show distinct regions of positive and negative potential.

A region of high negative potential would be concentrated around the phosphate group, particularly on the oxygen atoms not bonded to the glucose moiety. The hydroxyl groups of the glucose unit would also exhibit negative potential. Conversely, a strong positive potential would be localized around the barium cation. This charge distribution is fundamental to the molecule's solubility and its interactions with other polar molecules, including water.

Analysis of the partial atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies this distribution.

Table 2: Illustrative Partial Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| Ba | +1.8 to +1.9 |

| P (phosphate) | +1.2 to +1.4 |

| O (unbound, phosphate) | -0.8 to -0.9 |

| O (hydroxyl) | -0.6 to -0.7 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the molecule's vibrational modes, specific spectral peaks can be assigned to the motions of particular functional groups.

For this compound, key vibrational modes would include:

P-O stretching vibrations: These would appear in the 900-1200 cm⁻¹ region and are characteristic of the phosphate group.

C-O-P stretching vibrations: These modes, involving the ester linkage, would also be present.

Glucose ring vibrations: A complex series of peaks corresponding to the stretching and bending of the C-C and C-O bonds within the glucose ring.

O-H stretching vibrations: Broad bands in the high-frequency region (3200-3600 cm⁻¹) corresponding to the hydroxyl groups.

Table 3: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| C-H Stretch | 2800 - 3000 |

| P=O Asymmetric Stretch | 1150 - 1250 |

| P-O Symmetric Stretch | 950 - 1050 |

| C-O-P Stretch | 900 - 1000 |

Note: These are representative frequency ranges and would be more precisely determined by specific calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, particularly in a solvent environment. These simulations solve Newton's equations of motion for the atoms in the system, offering insights into conformational changes and solvation effects.

Simulation of this compound in Aqueous Solution

MD simulations of this compound in a box of water molecules would reveal its dynamic conformation and interactions with the solvent. The glucose ring is not rigid and can adopt different chair and boat conformations, although the chair conformation is generally more stable. The simulation would show fluctuations in the orientation of the phosphate group relative to the glucose ring. The barium ion would remain closely associated with the phosphate group due to the strong electrostatic attraction.

These simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation, which is crucial for understanding the compound's solubility.

Exploration of Solvation Shell Dynamics and Hydration Effects

A key aspect of the MD simulations is the analysis of the solvation shells, or hydration shells, around the solute. Water molecules are not randomly distributed around this compound but form structured layers.

The Ba²⁺ ion, with its high charge density, will have a well-defined first and second hydration shell. The water molecules in the first shell are highly ordered, with their oxygen atoms oriented towards the positive ion. The dynamics within this shell are significantly slower than in bulk water.

The polar phosphate and hydroxyl groups of the glucose 6-phosphate moiety will also form hydrogen bonds with surrounding water molecules, creating their own local hydration structures. The analysis of radial distribution functions (RDFs) from the MD trajectory can quantify the structure of these solvation shells.

Table 4: Hypothetical Solvation Shell Properties for this compound in Water

| Solute Atom/Group | Coordination Number (First Shell) | Water Residence Time (ps) |

|---|---|---|

| Ba²⁺ | 6 - 8 | 100 - 500 |

| Phosphate Oxygen | 3 - 5 | 10 - 50 |

| Hydroxyl Oxygen | 2 - 3 | 5 - 20 |

Note: These values are illustrative and depend on the specific force field and simulation parameters used.

Interaction Modeling with Enzymes and Proteins at the Atomic Level

Computational studies, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, are frequently employed to understand the interaction of glucose 6-phosphate with enzymes at an atomic level. These studies provide insights into the binding modes, conformational changes, and the role of key amino acid residues in the catalytic activity of enzymes such as glucose-6-phosphate dehydrogenase (G6PD) and phosphoglucose (B3042753) isomerase.

For instance, MD simulations have been used to explore the structural dynamics of G6PD and how mutations can affect its stability and function. These simulations often model the enzyme in a solvated environment with physiological ions, but specific models detailing the coordination and interaction of a barium ion with the phosphate group of G6P and the enzyme's active site are not described in the reviewed literature. The presence of a divalent cation like barium, as opposed to monovalent ions typically found in physiological models (like Na⁺ or K⁺), could theoretically influence the electrostatic interactions within the active site, but this has not been the subject of specific computational investigation.

Computational Modeling of Biochemical Reactions

Reaction Mechanism Studies of Enzyme-Catalyzed Conversions of Glucose 6-Phosphate

The enzymatic conversion of glucose 6-phosphate is a cornerstone of metabolic pathways, and as such, its reaction mechanisms have been a subject of intense computational study. QM/MM approaches are particularly powerful in this area, as they allow for a quantum mechanical treatment of the reacting atoms while the larger enzyme environment is modeled with classical mechanics.

Studies on enzymes like phosphoglucose isomerase have utilized these methods to elucidate the intricate details of the isomerization of glucose 6-phosphate to fructose (B13574) 6-phosphate, including the role of metal ions in catalysis. However, these investigations have primarily focused on physiologically relevant metal ions, and there is no specific research available on the potential catalytic or inhibitory role of barium ions in these enzymatic reactions as modeled through computational methods.

Analytical Methodologies and Assay Development Utilizing Barium Glucose 6 Phosphate

Development and Validation of Quantitative Analytical Methods

Quantitative analysis of barium glucose 6-phosphate relies on techniques that can separate it from structurally similar compounds and provide sensitive detection. High-performance liquid chromatography, gas chromatography-mass spectrometry, and spectrophotometric assays are primary methods, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like sugar phosphates. For G6P, traditional reversed-phase HPLC is often ineffective due to the compound's high polarity, which results in poor retention. oup.com To overcome this, ion-pair reversed-phase HPLC is frequently employed. This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the negatively charged phosphate (B84403) group of G6P, enhancing its retention on the nonpolar stationary phase. oup.comnih.gov

Key parameters in developing an ion-pair HPLC method include the choice and concentration of the ion-pairing agent, mobile phase pH, ionic strength, and column temperature. oup.com The separation of G6P from its isomer, fructose (B13574) 6-phosphate (F6P), which can be challenging with other methods, has been successfully achieved using ion-pair HPLC. oup.com Detection is typically performed using UV absorbance, often enhanced by the addition of a metal complex to the mobile phase, or by evaporative light scattering detection (ELSD). oup.comsielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode suitable for polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes like G6P. nih.govnih.gov

Table 1: Comparison of HPLC Methodologies for Glucose 6-Phosphate Analysis

Method Stationary Phase Mobile Phase Principle Key Advantages Common Detectors Ion-Pair Reversed-Phase HPLC Nonpolar (e.g., C18) Aqueous-organic with an ion-pairing reagent (e.g., tributylamine). oup.comnih.gov Excellent resolution of isomers like G6P and F6P. oup.com UV-Vis, ELSD, Mass Spectrometry (MS) Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., silica, amide) High organic content with a small aqueous portion. Good retention for highly polar compounds; MS-compatible mobile phases. nih.govnih.gov ELSD, MS Mixed-Mode Chromatography Contains both hydrophobic and ion-exchange functional groups. sielc.com Aqueous-organic with acid/buffer modifiers. sielc.comsielc.com Offers unique selectivity for separating structural isomers. sielc.com ELSD, MS

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for metabolite analysis. drawellanalytical.com However, sugar phosphates like G6P are non-volatile and thermally labile, necessitating a chemical derivatization step prior to analysis. nih.govresearchgate.net A common derivatization strategy involves a two-step process: oximation to protect the carbonyl group, followed by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.netnih.gov This process increases the volatility and thermal stability of the analyte.

The resulting derivatives can be separated by GC and detected with high sensitivity and structural confirmation by MS. nih.gov GC-MS methods have been developed that can achieve detection limits in the femtomole range, providing excellent sensitivity for quantifying low-abundance metabolites. nih.gov The chromatographic separation allows for the resolution of different G6P tautomeric forms and isomers. researchgate.net Despite its sensitivity, challenges in GC-MS analysis can arise from matrix effects, where other components in a complex sample can interfere with the derivatization or ionization process, potentially affecting quantification. mdpi.com

Table 2: Typical GC-MS Derivatization Protocol for Glucose 6-Phosphate

Step Reagent Purpose Typical Conditions 1. Oximation Methoxyamine hydrochloride in pyridine Protects the aldehyde/ketone group and prevents ring-chain tautomerism. Incubation at 30-40°C for 90 minutes. researchgate.netmdpi.com 2. Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Replaces active hydrogens on hydroxyl and phosphate groups with TMS groups, increasing volatility. Incubation at 37-50°C for 30-50 minutes. researchgate.netmdpi.com

Spectrophotometric assays are a widely used, convenient, and rapid method for quantifying G6P. nih.gov These assays are typically based on an enzyme-coupled reaction. The most common approach utilizes the enzyme glucose-6-phosphate dehydrogenase (G6PDH). nih.govsigmaaldrich.com In this reaction, G6PDH specifically catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone. nih.gov

This oxidation is coupled with the reduction of the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) to NADPH. nih.govsigmaaldrich.com The formation of NADPH can be monitored by measuring the increase in absorbance at 340 nm. nih.govwho.int The rate of NADPH production is directly proportional to the concentration of G6P in the sample, allowing for its quantification. nih.gov

To enhance sensitivity, the NADPH produced can be coupled to a second reaction that generates a colored or fluorescent product. nih.gov For instance, NADPH can reduce a tetrazolium salt, such as WST-1, to a water-soluble formazan (B1609692) dye, which has a strong absorbance at a higher wavelength (around 440 nm), providing a more sensitive colorimetric readout. nih.govresearchgate.net The limit of detection for such enhanced assays can be in the sub-micromolar range. nih.govresearchgate.net

Table 3: Principles of Spectrophotometric G6P Assays

Assay Type Enzyme Reaction Monitored Wavelength Key Features Direct NADPH Detection Glucose-6-Phosphate Dehydrogenase (G6PDH) Reduction of NADP+ to NADPH. sigmaaldrich.com 340 nm nih.gov Standard, widely used method. who.intnih.gov Colorimetric (Formazan-based) G6PDH and an electron carrier (e.g., diaphorase). researchgate.net Reduction of a tetrazolium salt (e.g., WST-1) by NADPH. nih.gov ~440 nm nih.gov Higher sensitivity, avoids interference from NADPH absorbance. nih.gov

Advanced Separation Techniques

The need to resolve complex mixtures of phosphorylated metabolites and improve analytical throughput has driven the development of advanced separation techniques. Capillary electrophoresis and novel chromatographic phases offer higher resolution and alternative selectivities for analyzing phosphate-containing species like this compound.

Capillary electrophoresis (CE) is a powerful analytical technique that separates ions based on their electrophoretic mobility in an electric field, which is related to their charge-to-size ratio. acs.org CE offers extremely high separation efficiency, rapid analysis times, and requires minimal sample volume. researchgate.net For sugar phosphates, CE provides an excellent alternative to HPLC, particularly for resolving complex mixtures of isomers. nih.gov

In a typical CE setup, analytes are separated within a narrow fused-silica capillary filled with a background electrolyte. acs.org The separation of G6P from other glycolytic intermediates and monophosphorylated sugars has been successfully demonstrated using CE. nih.gov Detection is often achieved by indirect photometric detection or, for higher sensitivity and specificity, by coupling CE to a mass spectrometer (CE-MS). nih.govnih.gov CE-MS methods are highly selective and can separate regioisomers, such as glucose 6-phosphate and glucose 1-phosphate. researchgate.netnih.gov

Research into novel stationary phases aims to improve the separation of challenging analytes like organophosphates and sugar phosphates. Traditional silica-based columns can have limitations, such as instability at high pH. mdpi.com Therefore, new materials are being explored to offer enhanced stability, different selectivity, and better performance.

Recent developments include:

Mixed-Mode Phases: These phases combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single support. sielc.comsielc.com This dual functionality can provide unique selectivity for separating polar and ionic compounds, including structural isomers of sugar phosphates. sielc.com

Immobilized Artificial Membranes (IAMs): Stationary phases that mimic the structure of cell membranes, such as alkyl-phosphate adsorbents, have been synthesized. researchgate.net These phases can be used to study the interactions of biologically active compounds.

Phosphodiester-based Phases: Novel stationary phases incorporating phosphodiester groups have been shown to be effective for separating both polar and non-polar compounds, operating in both reversed-phase and HILIC modes. nih.gov

Metal Oxide-based Materials: Materials like titanium dioxide and zirconium dioxide are being investigated for solid-phase extraction and enrichment of phosphorylated metabolites from complex biological samples due to their specific affinity for phosphate groups. nih.gov

These advancements in stationary phase chemistry continue to expand the toolkit available for the robust and high-resolution analysis of this compound and other related compounds. nih.govoup.com

Novel Approaches in Biochemical and Biophysical Assays

Microcalorimetry (e.g., ITC) for Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of biomolecular interactions. wikipedia.orgmalvernpanalytical.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. wikipedia.org From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. wikipedia.org

ITC has been employed to study the thermodynamics of reactions involving glucose 6-phosphate. For instance, the isomerization of glucose 6-phosphate (G6P) to fructose 6-phosphate (F6P) by the enzyme phosphoglucose (B3042753) isomerase has been investigated using ITC. researchgate.net In such studies, the temperature dependence of kinetic parameters can be analyzed to derive activation energies. researchgate.net

While direct and extensive ITC studies focusing specifically on this compound are not widely documented in the provided search results, the choice of the counter-ion can be a significant factor in experimental design and data interpretation. For example, in a study of the enolase-catalyzed reaction from 2-phosphoglycerate to phosphoenolpyruvate, it was noted that 2-phosphoglycerate was available as a barium salt, which could potentially influence the kinetic parameters obtained due to the high concentrations used. researchgate.net This highlights the importance of considering the complete composition of the reactants in thermodynamic and kinetic studies.

The data obtained from ITC experiments are crucial for understanding the forces driving molecular interactions. The enthalpy change reflects the changes in bonding energies, while the entropy change provides insight into the changes in the degrees of freedom of the system.

Table 1: Thermodynamic Parameters for the Isomerization of Glucose 6-Phosphate at pH 8.5 and 25°C

| Thermodynamic Parameter | Value | Reference |

| Δ(R)h(+) | 12.05 ± 0.2 kJmol(-1) | researchgate.net |

This table presents the reaction enthalpy for the enzymatic isomerization of G6P, as determined by calorimetric measurements.

Labeling Strategies for Tracing and Detection

Labeling strategies are indispensable for tracing the metabolic fate of molecules like glucose 6-phosphate and for developing sensitive detection assays. These strategies involve the incorporation of a detectable tag, such as a stable isotope, a radioisotope, or a fluorescent group, into the molecule of interest.

Isotopic Labeling

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org This involves replacing one or more atoms in the molecule with their isotope. The labeled molecules can then be traced and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Stable Isotope Labeling: Non-radioactive isotopes, such as carbon-13 (¹³C), can be incorporated into glucose 6-phosphate. medchemexpress.com D-Glucose 6-phosphate labeled with ¹³C is commercially available and can be used in metabolic flux analysis to trace the path of the carbon skeleton through various metabolic pathways, such as the pentose (B10789219) phosphate pathway. wikipedia.orgmedchemexpress.com By analyzing the distribution of the isotope in downstream metabolites, researchers can gain insights into the activity of different metabolic routes. nih.gov